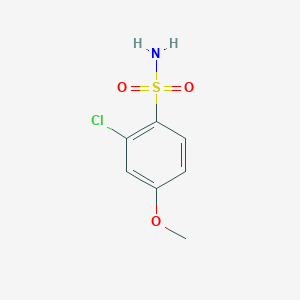

2-Chloro-4-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO3S |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

2-chloro-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

PMJUUBMFDVIYDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 4 Methoxybenzenesulfonamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing the target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents (actual reagents). wikipedia.orgamazonaws.com For 2-Chloro-4-methoxybenzenesulfonamide, two primary disconnection strategies are most logical.

Strategy 1: Disconnection of the Sulfonamide N-S Bond

The most common and strategically sound disconnection occurs at the nitrogen-sulfur bond of the sulfonamide group. This is a reliable approach as the formation of this bond is typically a high-yielding and well-established reaction.

First Disconnection (N-S bond): This breaks the target molecule into two synthons: an arylsulfonyl cation and an amide anion.

The synthetic equivalent for the arylsulfonyl portion is 2-chloro-4-methoxybenzenesulfonyl chloride .

The synthetic equivalent for the amide portion is ammonia (B1221849) (or an ammonia source).

Second Disconnection (Aryl-S bond): The resulting 2-chloro-4-methoxybenzenesulfonyl chloride can be further disconnected at the carbon-sulfur bond.

This leads to the commercially available and relatively simple starting material, 3-chloroanisole (B146291) . The other synthon corresponds to chlorosulfonic acid.

This analysis suggests a forward synthesis starting from 3-chloroanisole, proceeding through chlorosulfonation to form the sulfonyl chloride, followed by amidation.

Strategy 2: Disconnection based on Ring Substitution Sequence

An alternative retrosynthetic approach considers the order of introduction for the ring substituents (chloro and methoxy (B1213986) groups).

Disconnection of the C-Cl bond: This suggests a late-stage chlorination of a precursor molecule, 4-methoxybenzenesulfonamide (B72560) . This route depends on achieving high regioselectivity for chlorination at the ortho-position to the sulfonamide group.

Disconnection of the C-O bond: This implies a late-stage methoxylation of 2-chloro-4-hydroxybenzenesulfonamide or a related derivative. This is generally less favorable due to the potential for competing reactions.

These analyses highlight that the most direct classical pathway originates from 3-chloroanisole, while alternative routes involving late-stage functionalization of a pre-formed benzenesulfonamide (B165840) scaffold present challenges in regioselectivity.

Classical Synthetic Pathways and their Mechanistic Elucidation

Classical synthesis relies on well-understood, stepwise reactions. The most prevalent pathway for this compound follows the logic of the primary retrosynthetic analysis.

The key intermediate, 2-chloro-4-methoxybenzenesulfonyl chloride, is typically prepared via electrophilic aromatic substitution on 3-chloroanisole using a sulfonating agent.

Chlorosulfonation of 3-Chloroanisole:

The reaction involves treating 3-chloroanisole with chlorosulfonic acid (ClSO₃H). The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the chloro (-Cl) group is a deactivating, ortho-, para-directing group. The directing effects are synergistic, strongly favoring substitution at the C4 position (para to the methoxy group) and the C6 position (ortho to the methoxy group). The steric hindrance from the adjacent chloro group at C3 disfavors substitution at C2. Therefore, the major product is the desired 2-chloro-4-methoxybenzenesulfonyl chloride.

Mechanistic Elucidation: The mechanism is a classic electrophilic aromatic substitution.

Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃) or a related electrophilic sulfur species.

The π-electrons of the anisole (B1667542) ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, with significant stabilization provided by the electron-donating methoxy group.

A base (such as a chloride ion or another molecule of chlorosulfonic acid) removes the proton from the carbon bearing the sulfonyl group, restoring aromaticity and yielding the sulfonyl chloride product.

| Parameter | Description |

| Starting Material | 3-Chloroanisole |

| Reagent | Chlorosulfonic Acid (ClSO₃H) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Intermediate | 2-chloro-4-methoxybenzenesulfonyl chloride |

| Directing Groups | -OCH₃ (ortho, para-directing, activating), -Cl (ortho, para-directing, deactivating) |

Once the sulfonyl chloride intermediate is obtained, it is converted to the final sulfonamide product through amidation. This reaction involves a nucleophilic attack by ammonia on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out by adding the 2-chloro-4-methoxybenzenesulfonyl chloride to an excess of aqueous ammonia. The excess ammonia serves both as the nucleophile and as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Mechanistic Elucidation: The mechanism is analogous to nucleophilic acyl substitution.

The nitrogen atom of ammonia acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This breaks the S=O π-bond and forms a tetrahedral intermediate.

The intermediate collapses, reforming the S=O double bond and expelling the chloride ion, which is a good leaving group.

A second molecule of ammonia acts as a base to deprotonate the nitrogen atom, yielding the neutral sulfonamide and an ammonium (B1175870) chloride salt.

| Parameter | Description |

| Starting Material | 2-chloro-4-methoxybenzenesulfonyl chloride |

| Reagent | Ammonia (NH₃), typically in aqueous solution |

| Reaction Type | Nucleophilic Substitution |

| Product | This compound |

| Byproduct | Ammonium chloride (NH₄Cl) |

Alternative, though less common, classical routes involve modifying a pre-existing benzenesulfonamide ring.

Ortho-Chlorination: This strategy would begin with 4-methoxybenzenesulfonamide. The challenge lies in achieving selective chlorination at the C2 position. The sulfonamide group is a meta-directing deactivator, while the methoxy group is an ortho-, para-directing activator. The activating nature of the methoxy group dominates, directing incoming electrophiles to its ortho positions (C3 and C5). Direct chlorination would likely yield 3-chloro-4-methoxybenzenesulfonamide (B1298573) as the major product. Achieving ortho-chlorination relative to the sulfonamide group would require specialized directing group strategies, which are more characteristic of modern catalytic methods.

Para-Methoxylation: This approach would start with a precursor like 2-chlorobenzenesulfonamide (B1218434) and attempt to introduce a methoxy group at the C4 position. A common method for such a transformation is nucleophilic aromatic substitution (SɴAr). However, this requires a strong electron-withdrawing group para or ortho to a good leaving group (like a halogen). While the sulfonamide group is electron-withdrawing, an SɴAr reaction to replace a group (e.g., a fluoride (B91410) or nitro group) at the C4 position with methoxide (B1231860) would be a more plausible, albeit multi-step, alternative. Direct methoxylation of 2-chloro-4-halobenzenesulfonamide is a potential route if a suitable starting material is available.

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability.

While specific catalytic routes for the one-pot synthesis of this compound are not widely documented, principles from modern catalysis can be applied to key steps, particularly for late-stage functionalization.

Directed C-H Chlorination: Transition metal catalysis offers powerful tools for regioselective C-H bond functionalization. A hypothetical modern approach could involve the directed ortho-chlorination of 4-methoxybenzenesulfonamide. Palladium (Pd) and Ruthenium (Ru) catalysts are known to facilitate such transformations. nih.govresearchgate.net

For instance, a palladium-catalyzed reaction could use a directing group attached to the sulfonamide nitrogen to position the metal catalyst specifically near the C2 and C6 protons. nih.gov Subsequent reaction with a chlorine source, such as N-chlorosuccinimide (NCS), would lead to selective chlorination at the ortho position. nih.gov This strategy overcomes the inherent electronic directing group effects, providing a powerful tool for accessing otherwise difficult-to-make isomers.

Ruthenium-Catalyzed Halogenation: Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, have been shown to catalyze the intramolecular halogenation of certain aromatic compounds, directing the halogen to a specific position. researchgate.net While direct application to this target is speculative, these methods demonstrate the potential of transition metals to control regioselectivity in aromatic halogenation reactions, offering a modern alternative to classical electrophilic substitution.

| Modern Approach | Catalyst Type | Transformation | Potential Advantage |

| Directed C-H Chlorination | Palladium (Pd) | Ortho-chlorination of 4-methoxybenzenesulfonamide | High regioselectivity, overcoming electronic bias. |

| Catalytic Halogenation | Ruthenium (Ru) | Selective chlorination of a benzenesulfonamide precursor | Controlled introduction of the chloro group. |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical step towards developing more sustainable and environmentally benign manufacturing processes. sigmaaldrich.comrjpn.org Green chemistry focuses on the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. epa.gov The core principles that can be applied to the synthesis of this sulfonamide include waste prevention, atom economy, the use of safer solvents, and catalysis. yale.edu

Waste Prevention and Atom Economy: Traditional sulfonamide syntheses can generate significant waste. A primary goal of a green approach is to prevent waste generation rather than treating it after it has been created. epa.gov This involves designing synthetic routes with high atom economy, maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.com For instance, moving away from stoichiometric reagents in favor of catalytic alternatives is a key strategy. yale.edu

Safer Solvents and Reaction Conditions: Solvents contribute significantly to the mass waste in chemical processes and many are toxic or hazardous. greenchemistry-toolkit.org Green methodologies for this compound synthesis would prioritize the use of safer solvents, such as water or ethanol, or even solvent-free conditions. researchgate.net Grinding techniques, which involve reacting solids together in a mortar, represent a solvent-free approach that can be applied to certain condensation reactions, aligning with green chemistry principles by reducing solvent use. scitepress.org Furthermore, designing processes that operate at ambient temperature and pressure minimizes energy requirements, reducing both environmental and economic impacts. rjpn.org

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. yale.edu Research into the synthesis of sulfonamides has explored catalyst-free methods, for example, by carrying out reactions in water or ethanol, which can prevent the formation of byproducts. researchgate.net The development of selective catalysts for the chlorosulfonation and amination steps required for this compound synthesis would represent a significant green advancement.

The table below illustrates a comparative analysis of traditional versus green synthetic approaches for sulfonamides, highlighting key green chemistry metrics.

| Metric | Traditional Synthesis Approach | Green Synthesis Approach |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free (grinding) researchgate.netscitepress.org |

| Catalyst | Stoichiometric reagents, strong acids | Heterogeneous catalysts, biocatalysts, or catalyst-free yale.eduresearchgate.net |

| Atom Economy | Moderate, potential for byproducts | High, designed to maximize reactant incorporation sigmaaldrich.com |

| Energy Input | Often requires heating or cooling | Aims for ambient temperature and pressure rjpn.org |

| Waste Generation | Higher E-Factor (kg waste/kg product) | Lower E-Factor, focuses on waste prevention epa.gov |

Flow Chemistry and Continuous Processing Techniques in Production

Flow chemistry, or continuous processing, is an innovative manufacturing paradigm that is increasingly being adopted in the pharmaceutical and fine chemical industries for the production of active pharmaceutical ingredients (APIs). d-nb.infopharmtech.com This technology offers significant advantages in safety, efficiency, and scalability for the synthesis of compounds like this compound. ajinomoto.com

In a flow process, reactants are continuously pumped through a network of tubes or channels, where they mix and react. The reaction conditions, such as temperature, pressure, and mixing, can be controlled with high precision, leading to improved yield and product quality. ajinomoto.com This contrasts with traditional batch processing, where reactants are mixed in a large vessel and the reaction proceeds over a longer period.

Enhanced Safety and Control: A key advantage of continuous flow is the small volume of reactants present in the reactor at any given time. This minimizes the risks associated with handling hazardous chemicals or performing highly exothermic reactions, which might be a concern in the chlorosulfonation step of this compound synthesis. ajinomoto.com The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, preventing thermal runaways and the formation of undesirable byproducts. researchgate.net

The following table compares key parameters of batch versus flow processing for the synthesis of chemical intermediates.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Reaction Volume | Large, centralized in one vessel | Small, distributed throughout the reactor ajinomoto.com |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control researchgate.net |

| Reaction Time | Typically hours to days | Seconds to minutes nih.gov |

| Process Control | Moderate, challenges in uniformity | High, precise control over parameters |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes ajinomoto.com |

| Scalability | Requires redesign of equipment | Achieved by longer run times or numbering-up |

Purification and Isolation Strategies for High-Purity Research Materials

Achieving high purity is essential for research-grade materials like this compound to ensure the reliability and reproducibility of experimental results. The final stage of synthesis involves the purification of the crude product to remove unreacted starting materials, reagents, byproducts, and solvents. Common laboratory techniques for this purpose include recrystallization, chromatography, and distillation. ijddr.ingoogle.com

Recrystallization: Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is the most critical step in this process. ijddr.in An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble or be completely insoluble at all temperatures. ijddr.in This differential solubility allows for the selective crystallization of the desired product upon cooling, leaving impurities behind in the solvent. The process is often monitored by techniques like Thin Layer Chromatography (TLC) to assess purity. scitepress.org For this compound, a range of solvents with varying polarities would be screened to find the optimal conditions for high recovery and purity.

Chromatography: When recrystallization is ineffective, or for separating complex mixtures, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (solvent) moves through it. For non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical purity assessment and preparative purification to achieve very high purity levels (>99%).

Distillation: For compounds that are thermally stable, distillation under reduced pressure (vacuum distillation) can be used to purify the product by separating it from non-volatile impurities or solvents with different boiling points. google.com This method is effective for achieving high purity for suitable compounds.

The selection of a purification strategy depends on the physical properties of this compound and the nature of the impurities present. Often, a combination of these techniques is required to meet the stringent purity requirements for research applications.

| Purification Technique | Principle | Suitability for this compound | Key Considerations |

| Recrystallization | Differential solubility in a solvent at different temperatures. ijddr.in | High, as it is a solid compound. | Solvent selection is critical for yield and purity. ijddr.in |

| Column Chromatography | Differential adsorption on a stationary phase. | High, for removing closely related impurities. | Can be time-consuming and require large solvent volumes. |

| HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Very high, for achieving >99% purity for analytical standards. | More expensive and typically used for smaller quantities. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. google.com | Potentially suitable if the compound is thermally stable and volatile enough. | Requires thermal stability to avoid degradation. |

Chemical Reactivity and Derivatization of 2 Chloro 4 Methoxybenzenesulfonamide

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for functionalization, enabling the introduction of various alkyl and acyl groups. These modifications are crucial for building molecular complexity and modulating the compound's properties.

N-alkylation of sulfonamides, including 2-Chloro-4-methoxybenzenesulfonamide, can be achieved using various alkylating agents. These reactions typically involve the deprotonation of the sulfonamide nitrogen by a base to form a more nucleophilic sulfonamidate anion, which then reacts with an alkyl halide or another electrophile. Transition metal catalysts, such as those based on iron or ruthenium, can facilitate the N-alkylation of sulfonamides with alcohols through a "borrowing hydrogen" methodology, which offers an environmentally benign alternative by producing only water as a byproduct. ionike.com For instance, iron(II) chloride has been shown to be effective for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com Steric hindrance around the nitrogen can impact reaction efficiency, with less substituted sulfonamides generally providing better yields. nih.gov

N-acylation involves the reaction of the sulfonamide with acylating agents like acid chlorides or anhydrides to form N-acylsulfonamides. researchgate.net The synthesis of compounds such as 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide and 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide has been accomplished by refluxing 2-chlorobenzenesulfonamide (B1218434) with the corresponding benzoic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride. nih.govnih.gov Bismuth(III) salts have also been reported as efficient catalysts for these transformations, proceeding rapidly under both solvent and solvent-free conditions. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Typical Conditions | Expected Product Structure |

|---|---|---|---|

| N-Alkylation | Benzyl Alcohol | FeCl₂, K₂CO₃, Toluene, Reflux | N-Benzyl-2-chloro-4-methoxybenzenesulfonamide |

| N-Alkylation | 1-Phenethyl trichloroacetimidate | Toluene, Reflux | N-(1-Phenethyl)-2-chloro-4-methoxybenzenesulfonamide |

| N-Acylation | 4-Methoxybenzoic acid | POCl₃, Reflux | 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide |

| N-Acylation | Acetyl chloride | Bi(OTf)₃, Solvent-free | N-Acetyl-2-chloro-4-methoxybenzenesulfonamide |

The sulfonamide group is not only a site for derivatization but also serves as a protecting group for amines in multi-step syntheses. nih.gov The choice of the sulfonyl group is critical, as traditional sulfonamides can be difficult to cleave. Modern strategies often employ sulfonamides that can be removed under milder conditions.

Protecting groups are essential in complex molecule synthesis to temporarily mask reactive functional groups, like the sulfonamide NH, allowing other parts of the molecule to be modified selectively. jocpr.comwiley-vch.de Common strategies involve the use of groups that can be installed and removed under specific, non-harsh conditions. For the sulfonamide nitrogen, groups like 2-(trimethylsilyl)ethanesulfonyl (SES) and 2- or 4-nitrobenzenesulfonyl are utilized due to their lability under specific conditions. nih.gov Furthermore, p-methoxybenzyl (PMB) ethers have been shown to transfer from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid, suggesting a potential strategy for both protection and deprotection involving sulfonamide moieties. nih.gov

Transformations of the Aromatic Ring Substituents

The chloro and methoxy (B1213986) groups on the benzene (B151609) ring of this compound are key sites for further molecular modifications.

The chloro group on the aromatic ring can be replaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com These reactions are typically facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org In this compound, the strongly electron-withdrawing sulfonamide group, located ortho to the chlorine atom, activates the ring for nucleophilic attack. This allows for the displacement of the chloride ion by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups at this position. youtube.com

Table 2: Examples of Nucleophilic Aromatic Substitution

| Nucleophile | Typical Conditions | Expected Product |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | Methanol (B129727), Heat | 2,4-Dimethoxybenzenesulfonamide |

| Ammonia (B1221849) (NH₃) | High pressure, Heat | 2-Amino-4-methoxybenzenesulfonamide |

| Sodium thiophenoxide (NaSPh) | DMF, Heat | 4-Methoxy-2-(phenylthio)benzenesulfonamide |

The chloro substituent serves as an excellent handle for modern metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a base. youtube.comorganic-chemistry.orglibretexts.org This method is widely used to form biaryl structures. The this compound can be coupled with various aryl or vinyl boronic acids to generate more complex molecular architectures. mt.comjk-sci.com

Sonogashira Coupling : This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.com It is a reliable method for synthesizing arylalkynes. The chloro group of the title compound can react with various alkynes to introduce acetylenic moieties. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl chloride and an amine. wikipedia.orgyoutube.comorganic-chemistry.org It is a highly versatile method for synthesizing substituted anilines and related compounds. This compound can be coupled with a wide range of primary and secondary amines, offering a direct route to N-arylated derivatives. commonorganicchemistry.comresearchgate.net

Table 3: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | Biaryl sulfonamides |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne sulfonamides |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | N-Aryl sulfonamides |

The methoxy (-OCH₃) group, an ether linkage on the aromatic ring, can be cleaved to reveal a hydroxyl group (a phenol). This transformation is typically achieved under strong acidic conditions, often using reagents like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction, releasing methyl halide and the corresponding phenol. masterorganicchemistry.com This demethylation unmasks a reactive phenolic hydroxyl group, which can be used for subsequent functionalization, such as esterification or etherification, further expanding the synthetic utility of the molecular scaffold. Diaryl ethers, however, are generally resistant to acid cleavage. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzenesulfonamide (B165840) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. The regiochemical outcome of such reactions on the this compound ring is determined by the directing effects of the existing substituents. The methoxy (-OCH₃) group is a powerful activating, ortho-, para-director due to its strong +M (mesomeric) effect. The chloro (-Cl) group is a deactivating, ortho-, para-director, exhibiting a -I (inductive) effect that outweighs its +M effect. libretexts.org The sulfonamide (-SO₂NH₂) group is a strong deactivating, meta-director due to the powerful electron-withdrawing nature of the sulfonyl group.

The positions on the benzene ring relative to the sulfonamide group are numbered as follows: position 2 is occupied by the chloro group, position 4 by the methoxy group, and positions 3, 5, and 6 are available for substitution.

The directing effects of the substituents can be summarized as follows:

-OCH₃ group (at C4): Strongly directs ortho to itself (positions 3 and 5).

-Cl group (at C2): Weakly directs ortho and para to itself (positions 3 and 6). Position 3 is ortho and position 6 is para.

-SO₂NH₂ group (at C1): Strongly directs meta to itself (positions 3 and 5).

Considering the combined influence of these groups, the incoming electrophile is most likely to attack the positions that are activated or least deactivated. The methoxy group is the strongest activating director, making positions 3 and 5 the most nucleophilic. The sulfonamide group, a meta-director, also directs towards positions 3 and 5. The chloro group directs towards positions 3 and 6. Therefore, electrophilic attack is overwhelmingly favored at positions 3 and 5, as these sites are activated by the powerful methoxy group and also represent the meta position relative to the deactivating sulfonamide group. organicchemistrytutor.comyoutube.com Position 6 is less favored as it is only weakly activated by the chloro group and is ortho to the bulky sulfonamide group, which may cause steric hindrance.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in readily available literature, the outcomes can be predicted based on these established principles.

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-4-methoxy-5-nitrobenzenesulfonamide | The powerful ortho, para-directing -OCH₃ group and the meta-directing -SO₂NH₂ group both direct the incoming nitro group to the C5 position. |

| Halogenation | Br₂ / FeBr₃ | 2-Chloro-5-bromo-4-methoxybenzenesulfonamide | Similar to nitration, the directing influences of the methoxy and sulfonamide groups align to favor substitution at the C5 position. |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | The directing effects favor the introduction of the sulfonic acid group at the C5 position, which is activated by the methoxy group. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is unlikely to proceed | The benzene ring is strongly deactivated by the -SO₂NH₂ and -Cl groups, which generally inhibits Friedel-Crafts reactions. |

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound as a Precursor

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. The sulfonamide moiety (-SO₂NH₂) is a key functional group that can participate in cyclization and condensation reactions to form a range of heterocyclic rings, which are significant scaffolds in medicinal chemistry.

One common strategy involves the derivatization of the sulfonamide nitrogen, followed by cyclization with appropriate reagents. For instance, the sulfonamide can be converted into a sulfonylhydrazide (-SO₂NHNH₂), which is a key intermediate for the synthesis of nitrogen-containing heterocyles like pyrazoles and triazoles. nih.gov

Synthesis of Pyrazole (B372694) Derivatives: A general route to pyrazoles involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.org In this context, the corresponding hydrazide of this compound could be reacted with a 1,3-diketone. The reaction proceeds via an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

Synthesis of Pyrimidine (B1678525) Derivatives: Benzenesulfonamide derivatives are utilized in the synthesis of substituted pyrimidines. mdpi.compreprints.orgnih.gov For example, a common method involves the reaction of a compound bearing a sulfonamide group with precursors that can form the pyrimidine ring, such as β-dicarbonyl compounds and a source of nitrogen like thiourea. The sulfonamide group can be attached to one of the building blocks before the cyclization step.

Synthesis of 1,2,4-Triazole Derivatives: The synthesis of 1,2,4-triazoles can be achieved from sulfonohydrazides. nih.govfrontiersin.orgresearchgate.netresearchgate.net These precursors can react with various one-carbon sources, such as orthoesters or cyanates, to form the triazole ring. The reaction typically involves condensation followed by cyclization.

Synthesis of Thiazine (B8601807) Derivatives: Thiazine and its fused derivatives can also be synthesized using sulfonamide precursors. orientjchem.orgnih.gov These syntheses often involve multi-step sequences where the sulfonamide nitrogen becomes part of the newly formed heterocyclic ring. For instance, reaction with bifunctional reagents containing both a leaving group and a nucleophilic center can lead to the formation of the thiazine ring system.

Interactive Table: Examples of Heterocyclic Systems Derived from Benzenesulfonamide Precursors

| Precursor Type | Reactant(s) | Resulting Heterocyclic System | General Reaction Scheme |

| Benzenesulfonyl hydrazide | 1,3-Diketone (e.g., Acetylacetone) | Pyrazole | R-SO₂NHNH₂ + CH₃COCH₂COCH₃ → R-SO₂-(C₅H₅N₂) |

| Substituted benzenesulfonamide | β-Dicarbonyl compound + Thiourea | Thiopyrimidine | R-SO₂-NH-Ar-NH₂ + Reagents → R-SO₂-Ar-(C₄H₃N₂S) |

| Benzenesulfonyl hydrazide | Orthoester (e.g., Triethyl orthoformate) | 1,2,4-Triazole | R-SO₂NHNH₂ + HC(OEt)₃ → R-SO₂-(C₂H₂N₃) |

| Substituted benzenesulfonamide | Bifunctional halo-compound | Thiazine | R-SO₂-NH-Ar-NH₂ + Br-(CH₂)n-Cl → Fused Thiazine Ring |

Note: 'R' in the general scheme represents the 2-chloro-4-methoxyphenyl group. These are generalized schemes based on known reactivity patterns of benzenesulfonamides.

Structural Elucidation and Conformational Analysis in Chemical Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for determining the connectivity and chemical environment of atoms within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution NMR spectroscopy is instrumental for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present. Two-dimensional (2D) NMR techniques further clarify complex structural relationships. At present, specific ¹H and ¹³C NMR chemical shifts and coupling constants for 2-Chloro-4-methoxybenzenesulfonamide are not available in the search results.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is a vital tool for determining the precise molecular weight and elemental formula of a compound with high accuracy. Analysis of fragmentation patterns can further help to confirm the molecular structure. Detailed HRMS data, including exact mass measurements and fragmentation analysis for this compound, could not be located in the provided search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. These techniques are used to identify characteristic bonds such as S=O (sulfonyl), C-O (methoxy), C-Cl (chloro), and N-H (sulfonamide). Specific vibrational frequencies (in cm⁻¹) from IR or Raman spectra for this compound are not documented in the available information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise coordinates of each atom in the crystal lattice. This information is invaluable for understanding molecular conformation and intermolecular interactions.

Analysis of Molecular Conformation and Dihedral Angles in the Crystal Lattice

A crystal structure would reveal the exact conformation of this compound, including critical bond lengths, bond angles, and the dihedral angles between the planes of the benzene (B151609) ring and the sulfonamide group. Such detailed conformational data is currently unavailable.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science. researchgate.net The different polymorphs of a compound can exhibit distinct physical and chemical properties. In the context of sulfonamides, polymorphism is influenced by factors such as intermolecular interactions, molecular conformation, and the nature of substituents on the aromatic rings. researchgate.netnih.gov While specific studies on the polymorphic behavior of this compound are not extensively documented in the reviewed literature, an analysis of structurally related sulfonamides provides insight into the principles of their crystal engineering.

The crystal structure of sulfonamides is often dictated by a network of intermolecular interactions, with hydrogen bonds and π-π stacking interactions playing a primary role in the molecular packing. researchgate.netnih.gov For instance, in many sulfonamide crystal structures, strong intermolecular hydrogen bonds are the main driving force for the crystal packing. nih.gov Different conformations of the sulfonamide molecules within the crystal lattice can also lead to different polymorphic forms. researchgate.net

The following table summarizes the crystallographic data for 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide, illustrating the typical parameters determined in such studies. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂ClNO₄S |

| Molecular Weight (Mr) | 325.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.5293 (19) |

| b (Å) | 10.6225 (14) |

| c (Å) | 9.6918 (14) |

| β (°) | 92.695 (5) |

| Volume (ų) | 1494.2 (4) |

| Z | 4 |

| Radiation | Cu Kα |

| Temperature (K) | 293 |

| Interaction | Details |

| Hydrogen Bonding | N—H···O, C—H···O |

| π–π Stacking Distance (Å) | 3.577 (1) and 3.8016 (1) |

| Data sourced from a study on 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide nih.gov |

Crystal engineering of sulfonamides also involves the formation of co-crystals, where the sulfonamide is crystallized with another molecule (a coformer) to create a new crystalline solid with potentially improved properties. nih.gov This approach relies on the predictable formation of supramolecular synthons, which are robust intermolecular interactions. nih.gov For sulfonamides, the SO₂NH₂ group provides both hydrogen bond donors and acceptors, making it a versatile functional group for forming co-crystals with various coformers like amides and N-oxides. nih.govacs.org The study of these supramolecular synthons is a key aspect of crystal engineering in the sulfonamide family. nih.gov

Computational Chemistry and Theoretical Studies of 2 Chloro 4 Methoxybenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties that are often difficult or impossible to measure experimentally. By solving approximations of the Schrödinger equation, these methods provide detailed information about a molecule's electronic nature.

Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule, which are key determinants of its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For sulfonamide derivatives, the HOMO is often localized on the benzene (B151609) ring and the amino group, whereas the LUMO tends to be distributed across the sulfonyl group and the aromatic ring. researchgate.net This distribution suggests that electronic transitions often involve a charge transfer from the substituted benzene ring to the sulfonamide moiety.

Charge distribution analysis , performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, calculates the partial atomic charges on each atom in the molecule. This information is vital for understanding electrostatic interactions and identifying reactive sites. In 2-Chloro-4-methoxybenzenesulfonamide, the oxygen atoms of the sulfonyl group and the methoxy (B1213986) group are expected to carry significant negative charges, making them nucleophilic centers. Conversely, the sulfur atom and the hydrogen atom of the sulfonamide group are expected to be electropositive, marking them as potential sites for electrophilic attack.

| Property | Significance | Expected Finding for this compound |

| HOMO Energy | Correlates with ionization potential; indicates electron-donating ability. | Primarily localized on the methoxy-substituted benzene ring. |

| LUMO Energy | Correlates with electron affinity; indicates electron-accepting ability. | Distributed across the sulfonyl group and the chloro-substituted part of the ring. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap means higher reactivity. | A relatively large gap would suggest high stability. sapub.org |

| Charge Distribution | Identifies nucleophilic (negative) and electrophilic (positive) centers. | Negative charges on oxygen atoms (sulfonyl & methoxy); positive charge on the sulfonamide hydrogen and sulfur atom. |

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation and analysis.

Infrared (IR) Frequencies: Theoretical vibrational analysis can predict the IR spectrum of a molecule. These calculations identify the frequencies and intensities of vibrational modes, such as the characteristic S=O stretching of the sulfonyl group, N-H stretching of the amide, and various C-C and C-H vibrations of the aromatic ring. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. epstem.netum.es These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. For this compound, calculations would predict the chemical shifts for the aromatic protons, the methoxy protons, and the amide proton, as well as for all carbon atoms in the molecule.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for predicting intermolecular interactions and sites of chemical reactivity. scispace.com The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are associated with lone pairs on heteroatoms like oxygen.

Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are often found around acidic hydrogen atoms.

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, the MEP map would be expected to show a deep red region around the sulfonyl oxygen atoms, highlighting their role as strong hydrogen bond acceptors. A distinct blue region would be anticipated around the sulfonamide N-H proton, confirming its acidic character and its function as a hydrogen bond donor. The aromatic ring would exhibit varied potential, influenced by the electron-donating methoxy group and the electron-withdrawing chloro and sulfonamide groups.

| Molecular Region | Expected MEP Color | Implied Reactivity |

| Sulfonyl Oxygen Atoms | Red (Negative) | Site for electrophilic attack, hydrogen bonding. |

| Amide Hydrogen Atom (N-H) | Blue (Positive) | Site for nucleophilic attack, hydrogen bonding. |

| Aromatic Ring | Green/Yellow/Slight Red | Varied reactivity based on substituent effects. |

Conformational Analysis and Energy Landscape Exploration via Molecular Mechanics and DFT

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. The key rotatable bonds in this molecule are the C-S and S-N bonds.

The analysis typically begins with a broad scan of the potential energy surface using computationally inexpensive molecular mechanics methods. The low-energy conformers identified are then subjected to full geometry optimization using a more accurate DFT method to determine their relative stabilities. um.es Studies on similar N-aroyl-arylsulfonamides reveal that the molecule often adopts a twisted conformation, with significant dihedral angles between the aromatic ring and the S-N-C plane. nih.govnih.gov This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its lowest-energy conformation.

Reaction Mechanism Studies through Transition State Optimization and Intrinsic Reaction Coordinate Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. This involves locating the transition state (TS)—the highest energy point along the reaction pathway—and calculating the activation energy, which determines the reaction rate.

Transition State Optimization is used to find the exact geometry of the TS. A key feature of a true transition state is the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the identified transition state correctly connects the reactants and products. The IRC calculation maps the minimum energy path downhill from the transition state, ensuring it leads to the expected reactant and product species. While no specific reaction mechanism studies involving this compound have been found, this methodology could be applied to study its synthesis, degradation, or metabolic pathways.

Theoretical pKa Prediction and Acidity Studies

The pKa value is a measure of the acidity of a compound. For this compound, the most acidic site is the hydrogen atom on the sulfonamide nitrogen (-SO₂NH-). Theoretical pKa prediction is a challenging but important task, as acidity influences a molecule's solubility, transport, and receptor-binding properties.

Computational prediction of pKa typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution (Molecule-H ⇌ Molecule⁻ + H⁺). This requires high-level quantum chemical calculations for the gas-phase energies of the protonated and deprotonated species, combined with a solvation model (such as the Polarizable Continuum Model, PCM) to account for the significant effect of the solvent (usually water). While specific theoretical pKa values for this compound are not available in the searched literature, experimental data for the related compound 4-methoxybenzenesulfonamide (B72560) is documented. nih.gov Such calculations would provide valuable insight into how the electronic effects of the ortho-chloro substituent modulate the acidity of the N-H group compared to its unsubstituted counterpart.

Molecular Modeling of Chemical Recognition and Intermolecular Binding Modes for Materials Science (non-biological focus)

In the realm of materials science, the predictive power of computational chemistry is harnessed to understand and engineer the solid-state properties of functional organic molecules. For this compound, molecular modeling provides critical insights into the non-covalent interactions that govern its self-assembly, crystal packing, and potential incorporation into multicomponent materials like co-crystals. These theoretical studies are fundamental to designing materials with tailored electronic, optical, or mechanical properties. The focus is on elucidating the nature and energetics of intermolecular binding modes, which dictate the supramolecular architecture of the material.

Theoretical investigations into sulfonamide-containing compounds often employ a variety of computational techniques to analyze chemical recognition and binding. Density Functional Theory (DFT) is a cornerstone for optimizing molecular geometries and calculating interaction energies, providing a quantum mechanical basis for understanding the strength and nature of intermolecular forces. nih.gov Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis further dissect these interactions, revealing details about charge transfer and the character of hydrogen and halogen bonds.

While a specific computational study focused solely on the materials science applications of this compound is not extensively documented in the literature, valuable insights can be drawn from crystallographic and theoretical studies of closely related sulfonamide derivatives. For instance, the crystal structure of 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide reveals a complex network of non-covalent interactions that are instrumental in the formation of its solid-state architecture. nih.gov These interactions, detailed below, serve as a robust model for the binding modes expected for this compound.

The primary forces at play in the crystal lattice of such compounds are hydrogen bonds, C-H···O interactions, and π-π stacking. nih.gov The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), leading to strong, directional interactions that often form the primary backbone of the supramolecular structure. The chloro and methoxy substituents also play crucial roles; the chlorine atom can participate in halogen bonding or weaker C-H···Cl interactions, while the oxygen of the methoxy group can act as a hydrogen bond acceptor.

Detailed Research Findings on Intermolecular Binding Modes

Analysis of the crystal structure of the related 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide provides specific geometric parameters that are key inputs for and validations of molecular models. These parameters define the "rules" of chemical recognition for this class of molecules. The structure is characterized by strong N-H···O hydrogen bonds that link molecules into chains. nih.gov These primary chains are then interconnected by weaker C-H···O interactions and further stabilized by π-π stacking, creating a robust three-dimensional network. nih.gov

The key intermolecular interactions observed in the crystal structure of this related compound are summarized in the following tables. These data provide a quantitative basis for understanding the binding modes relevant to materials science.

Table 1: Hydrogen Bond Geometry

This table details the parameters of the conventional and unconventional hydrogen bonds that form the primary structural motifs. The shorter the D-H···A distance and the closer the angle is to 180°, the stronger the bond.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O2 | 0.86 | 2.11 | 2.934 (3) | 160 |

| C3—H3···O1 | 0.93 | 2.58 | 3.493 (4) | 167 |

| C9—H9···O2 | 0.93 | 2.55 | 3.454 (4) | 163 |

Data derived from the crystallographic study of 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide. nih.gov

Table 2: π-π Stacking Interactions

This table presents the parameters for the π-π stacking interactions, which are crucial for stabilizing the packing of aromatic molecules in organic materials. Cg(I) refers to the centroid of the specified aromatic ring.

| Interaction | Cg···Cg Distance (Å) |

| Cg(methoxyphenyl)···Cg(methoxyphenyl) | 3.577 (1) |

| Cg(chlorophenyl)···Cg(chlorophenyl) | 3.8016 (1) |

Data derived from the crystallographic study of 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide. nih.gov

These empirical findings from a closely related molecule provide a strong foundation for theoretical models of this compound. Computational chemists can use this data to benchmark their methods (e.g., DFT calculations) and then proceed to predict the structure and stability of hypothetical co-crystals or the interaction of the molecule with various surfaces. For example, by modeling the interaction energies of the hydrogen bonds and π-π stacking, it is possible to screen for potential co-formers that could disrupt or reinforce these interactions to achieve desired material properties. This predictive modeling is at the heart of modern crystal engineering and the rational design of new organic materials.

Analytical Methodologies for Characterization and Purity Assessment in Research Contexts

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone of analytical chemistry, offering powerful methods for the separation and analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized for the analysis of 2-Chloro-4-methoxybenzenesulfonamide.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and impurity profiling of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for sulfonamides, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for a related compound, 2-chloro-4-methoxyphenol, uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For this compound, a similar approach would be effective. The UV detector is commonly set at a wavelength where the analyte exhibits maximum absorbance, which for many benzenoid compounds is in the range of 254-270 nm. researchgate.net

Method development for impurity profiling involves optimizing the mobile phase gradient to separate the main compound from any potential impurities, such as starting materials, intermediates, or degradation products. Validation of the HPLC method is crucial and typically includes assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netcolab.ws

Table 1: Illustrative HPLC Method Parameters for Analysis of a Substituted Benzenesulfonamide (B165840)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but representative set of HPLC conditions that could be a starting point for the analysis of this compound, based on methods for similar compounds.

Gas Chromatography (GC) for Volatile Byproducts and Derivatized Samples

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to its polar nature, GC can be employed for the analysis of volatile byproducts from its synthesis.

For the direct analysis of the sulfonamide, a derivatization step is often necessary to increase its volatility and thermal stability. A common derivatization technique for sulfonamides is methylation or silylation of the sulfonamide group. The resulting derivative is then amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern, aiding in structural elucidation. mdpi.com

The choice of the GC column is critical, with fused silica (B1680970) capillary columns coated with a nonpolar or medium-polarity stationary phase being common choices for the analysis of derivatized sulfonamides.

Table 2: Potential GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 100 °C, ramp to 300 °C |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

This table outlines potential GC-MS conditions for the analysis of a derivatized form of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for preliminary screening of sample purity. shoko-sc.co.jpthieme.de In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A TLC plate, typically coated with silica gel, is spotted with the reaction mixture and developed in a suitable solvent system. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used, with the ratio adjusted to optimize the separation.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) if the compounds are UV-active. Alternatively, staining with a chemical reagent, such as potassium permanganate (B83412) or iodine, can be used. The relative retention factor (Rf) values of the spots for the starting material and the product are compared to assess the reaction's progress.

Table 3: Example TLC System for Monitoring a Sulfonamide Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

| Application | Monitoring the conversion of a starting material to a sulfonamide product |

This table provides a representative TLC system that could be adapted for monitoring the synthesis of this compound.

Advanced Electrophoretic Methods in Chemical Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation technique based on the differential migration of charged species in an electric field within a narrow capillary. wikipedia.org For ionizable compounds like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. usp.org The separation is governed by the charge-to-size ratio of the analytes.

The background electrolyte (BGE) composition, including its pH and ionic strength, is a critical parameter for optimizing separations in CE. For sulfonamides, acidic or basic buffers can be used to ensure the analytes are in their charged forms. The use of organic modifiers, such as methanol (B129727) or acetonitrile, in the BGE can also influence the separation selectivity.

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used for the separation of both neutral and charged analytes. In MEKC, surfactants are added to the BGE above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. This allows for the separation of compounds based on their partitioning between the aqueous buffer and the micelles.

Development and Validation of Novel Analytical Assays for this compound and its Intermediates

The development of novel analytical assays is essential for addressing specific research needs, such as the quantification of this compound in complex matrices or the detection of trace-level impurities. The process of assay development involves selecting the appropriate analytical technique, optimizing the experimental conditions, and rigorously validating the method's performance. imeko.info

The validation of an analytical method is a systematic process that demonstrates that the assay is suitable for its intended purpose. wu.ac.th Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The development and validation of a new assay for this compound would follow these principles to ensure the generation of reliable and accurate data. wu.ac.th

Applications in Advanced Chemical Synthesis and Material Science Research

Role as a Privileged Scaffold in the Synthesis of Diverse Chemical Entities

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a valuable starting point for the discovery of new therapeutic agents. While research into 2-chloro-4-methoxybenzenesulfonamide as a privileged scaffold is still in its early stages, the inherent characteristics of the benzenesulfonamide (B165840) moiety suggest significant potential.

The sulfonamide group is a well-established pharmacophore found in a wide array of clinically approved drugs, including diuretics, anticonvulsants, and hypoglycemic agents. The presence of the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound offers opportunities for synthetic modification, allowing for the generation of large and diverse chemical libraries. These libraries can then be screened against various biological targets to identify novel bioactive compounds. The strategic placement of these functional groups can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a tunable scaffold for drug design.

Table 1: Key Structural Features of this compound as a Privileged Scaffold

| Feature | Description | Potential for Modification |

| Benzenesulfonamide Core | A recognized pharmacophore with a history of therapeutic relevance. | The sulfonamide nitrogen can be functionalized with a variety of substituents. |

| Chlorine Atom | An electron-withdrawing group that can influence acidity and reactivity. | Can be a site for nucleophilic aromatic substitution or cross-coupling reactions. |

| Methoxy Group | An electron-donating group that can affect metabolic stability and binding interactions. | Can be demethylated to a hydroxyl group for further functionalization. |

Utilization as a Building Block for Complex Organic Molecules

As a chemical building block, this compound provides a robust and functionalized starting material for the synthesis of more complex organic molecules. sigmaaldrich.com Organic building blocks are essential components in the bottom-up assembly of intricate molecular architectures. sigmaaldrich.com The reactivity of the sulfonamide group, coupled with the potential for substitution on the aromatic ring, makes this compound a versatile synthon.

For instance, the nitrogen atom of the sulfonamide can readily undergo N-alkylation or N-arylation reactions, allowing for the introduction of diverse side chains. Furthermore, the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for the construction of elaborate molecular frameworks with potential applications in medicinal chemistry and materials science.

Research into its Potential as a Precursor for Specialty Chemicals and Fine Reagents

Specialty chemicals and fine reagents are high-purity substances produced for specific applications. Research is ongoing to explore the utility of this compound as a precursor in the synthesis of these valuable compounds. The combination of functional groups within the molecule allows for its conversion into a range of derivatives with tailored properties.

For example, the sulfonamide moiety can be transformed into other functional groups, or the aromatic ring can be further functionalized to produce a variety of substituted benzene derivatives. These derivatives may find use as analytical reagents, intermediates in the synthesis of agrochemicals, or as components in the formulation of specialty polymers and coatings. The controlled chemical manipulation of this compound opens avenues for the development of novel fine chemicals that are not readily accessible through other synthetic routes.

Explorations in Materials Science

In the field of materials science, the focus is on designing and creating materials with novel properties and functions. The structure of this compound lends itself to incorporation into various material architectures, including polymers and supramolecular assemblies.

Polymer Chemistry: The reactive sites on this compound, particularly the sulfonamide nitrogen and the chloro-substituted carbon, can be exploited for polymerization reactions. It can potentially be used as a monomer or a cross-linking agent to create polymers with specific thermal, mechanical, or optical properties. The presence of the polar sulfonamide group could enhance properties such as adhesion and solubility.

Supramolecular Assemblies: Supramolecular chemistry involves the study of non-covalent interactions between molecules. The sulfonamide group is known to form strong hydrogen bonds, which can be a driving force for the self-assembly of molecules into well-ordered, higher-order structures. By designing appropriate complementary molecules, it may be possible to utilize this compound to construct supramolecular assemblies such as gels, liquid crystals, or molecular networks. These materials could have applications in areas like sensing, drug delivery, and catalysis.

Applications in Catalysis Research

The potential applications of this compound in catalysis research are being explored, with a focus on its use as a ligand or as a component of organocatalysts.

Ligand in Coordination Chemistry: The sulfonamide group and the oxygen atom of the methoxy group can act as coordination sites for metal ions. By synthesizing derivatives of this compound, it may be possible to create novel ligands that can stabilize and modulate the reactivity of metal catalysts. These metal complexes could find applications in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Organocatalyst Component: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The sulfonamide group, being a chiral moiety in some derivatives, can be incorporated into the design of new organocatalysts. These catalysts could be employed in asymmetric synthesis to produce enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. The specific electronic and steric properties imparted by the chloro and methoxy groups could be fine-tuned to optimize the performance of these catalysts.

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Atom-Economical Synthetic Routes

The synthesis of sulfonamides, a cornerstone of medicinal and industrial chemistry, has traditionally relied on methods that are often resource-intensive and generate significant waste. acs.orgtandfonline.com The future of synthesizing 2-Chloro-4-methoxybenzenesulfonamide lies in the adoption of green chemistry principles, focusing on maximizing atom economy and minimizing environmental impact. rsc.org

Current research emphasizes the development of catalytic systems and the use of benign solvents. For instance, methodologies for the direct coupling of alcohols and sulfonamides using nanostructured catalysts present an environmentally friendly alternative, producing water as the only byproduct. acs.org Another promising avenue is mechanosynthesis, a solvent-free approach that utilizes mechanical force to drive chemical reactions, which has been successfully demonstrated for the synthesis of various sulfonamides. rsc.org The application of such methods to this compound could drastically reduce solvent use and simplify purification processes. rsc.orgsci-hub.se

Future synthetic strategies will likely focus on one-pot procedures that combine multiple reaction steps, further enhancing efficiency. sci-hub.se The development of catalysts that can facilitate the direct C-H functionalization of the benzene (B151609) ring would also represent a significant leap forward in atom economy.

| Metric | Traditional Route (e.g., Chlorosulfonation) | Potential Green Route (e.g., Catalytic C-N Coupling) |

|---|---|---|

| Starting Materials | 2-Chloro-4-methoxyanisole, Chlorosulfonic acid, Ammonia (B1221849) | Substituted Aryl Alcohol, Sulfonamide Source |

| Reagents | Excess strong acids, bases | Catalytic amount of reusable catalyst (e.g., Nano-Ru/Fe3O4) |

| Solvent | Halogenated organic solvents | Water or recyclable solvents like PEG-400 sci-hub.se |

| Byproducts | Stoichiometric inorganic salts, acidic waste | Water acs.org |

| Atom Economy | Low | High |

| E-Factor (Waste/Product Ratio) | High | Low |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The this compound structure contains multiple reactive sites: the aromatic ring, the chloro and methoxy (B1213986) substituents, and the sulfonamide functional group. Future research will likely focus on uncovering novel reactivity patterns to create a diverse range of derivatives. The sulfonamide moiety, while often considered robust, can participate in various transformations, including N-alkylation and N-arylation.

A significant challenge and opportunity lie in the selective functionalization of the aromatic ring. The development of new catalytic methods could enable site-selective C-H activation, allowing for the introduction of new functional groups at specific positions without the need for pre-functionalized starting materials. This would open up new avenues for creating libraries of compounds for biological screening. researchgate.net

Furthermore, the interplay between the existing chloro and methoxy groups and the sulfonamide moiety could lead to unprecedented intramolecular cyclization reactions, yielding novel heterocyclic scaffolds. Exploring the use of photoredox catalysis or electrochemistry could unlock new reaction pathways that are not accessible through traditional thermal methods.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Synthesis and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.govacs.org For this compound, AI can be employed in several key areas. Retrosynthesis prediction tools, such as IBM's RXN for Chemistry, can propose novel and efficient synthetic routes by analyzing vast reaction databases. nih.gov

Forward-reaction prediction models can forecast the outcome and yield of a reaction under specific conditions, reducing the need for extensive trial-and-error experimentation. acs.org This is particularly valuable when exploring the novel reactivity patterns discussed in the previous section.

Moreover, ML models can predict the physicochemical and biological properties of this compound and its virtual derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of new compounds with enhanced potency and selectivity. nih.govnih.gov This predictive power accelerates the design-make-test-analyze cycle, making the discovery of new drug candidates more efficient. nih.gov

| Derivative Modification | Predicted Property | AI/ML Tool |

|---|---|---|

| Replacement of Chlorine with Trifluoromethyl | Increased Lipophilicity, Potential for altered binding affinity | Property Prediction Model |

| Addition of a heterocyclic ring at the sulfonamide nitrogen | Predicted Carbonic Anhydrase IX Inhibition (KI) | QSAR Model nih.gov |

| Novel synthetic route via C-H activation | Predicted Yield and Optimal Conditions | Reaction Outcome Predictor |

| Virtual library of 1000 derivatives | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile | ADMET Prediction Software nih.gov |

Advances in Spectroscopic and Computational Techniques for Comprehensive Structural and Mechanistic Understanding

A deep understanding of the three-dimensional structure, electronic properties, and intermolecular interactions of this compound is crucial for predicting its reactivity and biological activity. Advanced spectroscopic and computational techniques are providing unprecedented insights at the molecular level. azooptics.comespublisher.com

Modern spectroscopic methods, such as ultrafast spectroscopy, allow for the observation of molecular dynamics on extremely short timescales, which can be used to study reaction mechanisms in real-time. spectroscopyonline.com Solid-state NMR and advanced X-ray diffraction techniques can provide detailed information about the crystal packing and non-covalent interactions that govern the solid-state properties of the compound. ku.ac.ke

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. mkjc.in Techniques like Natural Bond Orbital (NBO) analysis can reveal details about charge transfer and hyperconjugative interactions within the molecule. researchgate.net Hirshfeld surface analysis helps in visualizing and quantifying intermolecular interactions in the crystal structure, which is vital for understanding polymorphism and designing crystalline materials. mkjc.in Combining these computational methods with experimental data provides a holistic understanding of the compound's structure and behavior. researchgate.net

Design of Next-Generation Chemical Methodologies Utilizing the Benzenesulfonamide (B165840) Core

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs. tandfonline.combusinessresearchinsights.com Future research will focus on designing new chemical methodologies that leverage the unique properties of the this compound core to create next-generation therapeutics and functional materials.

One successful strategy is the "tail approach," where diverse chemical moieties are attached to the benzenesulfonamide core to enhance potency and selectivity for specific biological targets, such as carbonic anhydrase isoforms involved in cancer. nih.govnih.gov The specific substitution pattern of this compound provides a unique starting point for applying this approach to develop novel inhibitors.

Beyond medicine, the benzenesulfonamide core is being explored in materials science. businessresearchinsights.com The electronic properties of this compound could be tuned through chemical modification to create novel organic semiconductors or components for organic light-emitting diodes (OLEDs). The development of multicomponent reactions that incorporate the benzenesulfonamide scaffold could lead to the rapid, atom-economical synthesis of complex molecular architectures with diverse functionalities. acs.org

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-methoxybenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution and sulfonylation. Starting materials like 4-methoxybenzenesulfonyl chloride and 2-chloro-substituted amines are reacted in polar aprotic solvents (e.g., dichloromethane) under basic conditions (triethylamine or NaHCO₃) to facilitate deprotonation and coupling . Intermediates are purified via recrystallization or column chromatography and characterized using NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and functional group integrity .

Q. How can researchers validate the purity and structural identity of this compound?

Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Structural validation employs FT-IR (to confirm sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹) and elemental analysis (C, H, N, S, Cl). For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive confirmation, with refinement performed using SHELXL .

Q. What analytical techniques are critical for studying its reactivity in organic synthesis?

Reaction kinetics and product profiling require:

- GC-MS : To monitor volatile intermediates.

- LC-HRMS : For non-volatile byproducts.